(R)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-(dimethylamino)ethyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted pyrrolidine derivative.
Scientific Research Applications
®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure and used in heat-resistant explosives.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Uniqueness
®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl (3R)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3/t14-/m1/s1 |
InChI Key |
ASIGEKWKWOPHHY-CQSZACIVSA-N |
Isomeric SMILES |
CN(C)CC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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